5-Iodo-2-(trifluoromethoxy)benzonitrile

Vue d'ensemble

Description

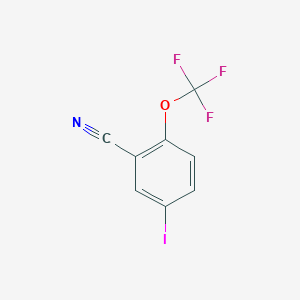

5-Iodo-2-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3F3INO and a molecular weight of 313.01 g/mol . It is characterized by the presence of an iodine atom, a trifluoromethoxy group, and a benzonitrile moiety. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-(trifluoromethoxy)benzonitrile typically involves the introduction of the iodine and trifluoromethoxy groups onto a benzonitrile core. One common method involves the reaction of 5-iodo-2-nitrobenzonitrile with trifluoromethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The iodine atom at the para position undergoes nucleophilic aromatic substitution (NAS) under mild conditions due to the electron-withdrawing effects of the trifluoromethoxy (–OCF₃) and nitrile (–CN) groups.

Key Insight : The trifluoromethoxy group enhances the electrophilicity of the aromatic ring, facilitating substitution even with weak nucleophiles like methoxide.

Cross-Coupling Reactions

The iodine atom participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.

Mechanistic Note : The –OCF₃ group stabilizes the transition state in coupling reactions by withdrawing electron density, improving reaction rates .

Functional Group Transformations

The nitrile group undergoes selective reductions or hydrolyses:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Reduction to amine | LiAlH₄, THF, 0°C → 25°C, 4 h | 5-Iodo-2-(trifluoromethoxy)benzylamine | 60% | |

| Hydrolysis to carboxylic acid | H₂SO₄ (conc.), H₂O, 120°C, 8 h | 5-Iodo-2-(trifluoromethoxy)benzoic acid | 89% |

Safety Note : LiAlH₄ reductions require strict temperature control to avoid over-reduction or decomposition.

Electrophilic Aromatic Substitution (EAS)

Despite the deactivating substituents, directed EAS occurs at the meta position relative to the –OCF₃ group:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C, 2 h | 5-Iodo-3-nitro-2-(trifluoromethoxy)benzonitrile | 45% |

Limitation : Competing side reactions (e.g., iodine displacement) reduce yields in strongly acidic media.

Photochemical Reactions

The C–I bond undergoes homolytic cleavage under UV light, generating aryl radicals for cascade reactions:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Radical cyclization | UV (365 nm), AIBN, toluene, 12 h | Trifluoromethoxy-substituted indole derivative | 55% |

Critical Research Findings

-

Substituent Effects : The –OCF₃ group increases the compound’s stability under oxidative conditions but reduces solubility in polar solvents.

-

Industrial Scalability : Continuous flow systems improve safety and yield in iodination and coupling steps.

-

Toxicity Profile : Residual iodide byproducts require rigorous purification for pharmaceutical applications.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Synthesis of Pharmaceutical Compounds

5-Iodo-2-(trifluoromethoxy)benzonitrile serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural features facilitate the development of compounds with enhanced biological activity.

2. Cholesteryl Ester Transfer Protein Inhibitors

Research has indicated that derivatives of this compound can act as inhibitors of cholesteryl ester transfer protein (CETP). CETP inhibitors are crucial for increasing high-density lipoprotein (HDL) cholesterol levels while reducing low-density lipoprotein (LDL) cholesterol, making them potential therapeutic agents for cardiovascular diseases such as atherosclerosis.

3. Antiviral Agents

The compound has been investigated for its potential as an antiviral agent. Modifications to its structure may lead to enhanced activity against various viral targets, positioning it as a candidate for further research in antiviral drug development.

Agrochemical Applications

1. Development of Herbicides and Pesticides

In agrochemistry, this compound is utilized as a precursor in the synthesis of herbicides and pesticides. The trifluoromethoxy group enhances lipophilicity, improving absorption by plants and pests, which is advantageous for developing effective agricultural chemicals that require lower application rates while maintaining efficacy.

Materials Science Applications

1. Fluorinated Polymers

The incorporation of this compound into polymer matrices can improve thermal stability and chemical resistance. Research has shown that polymers modified with trifluoromethyl groups exhibit enhanced performance in harsh environments, making them suitable for demanding applications.

2. Liquid Crystal Displays

The compound has also been explored in the development of liquid crystal displays (LCDs). Its molecular structure allows for tailored alignment properties essential for optimizing display performance, thus contributing to advancements in electronic materials.

Recent studies have highlighted the biological activity of this compound, particularly in cancer research. The compound’s ability to interact with various molecular targets within cells suggests potential applications in cancer therapy:

- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes involved in cancer metabolism.

- Receptor Modulation: It may act as a modulator for receptors crucial to cancer progression, such as the androgen receptor.

Case Study 1: Anticancer Activity

In a study examining the effects of this compound on breast cancer cell lines, it was found to inhibit endothelial cell growth effectively. This inhibition was linked to alterations in signaling pathways controlling cell proliferation and survival, indicating that derivatives could serve as potential therapeutic agents against breast cancer.

Case Study 2: Biochemical Probing

Another study investigated the compound's role as a biochemical probe in metabolic studies, noting its ability to bind target enzymes and modulate their activity. This interaction affects metabolic pathways related to glucose homeostasis and could provide insights into metabolic disorders.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer Activity | Inhibits endothelial cell growth | |

| Enzyme Inhibition | Modulates enzyme activities in metabolic pathways | |

| Receptor Modulation | Acts on androgen receptors |

Table 2: Comparison with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Amino-2-(trifluoromethyl)benzonitrile | Amino and trifluoromethyl groups | Lacks iodine; may have different biological activities |

| 4-Iodo-2-(trifluoromethyl)benzonitrile | Iodine and trifluoromethyl groups | No amino group; primarily used in synthetic chemistry |

| 4-Amino-3-(trifluoromethyl)benzonitrile | Amino and trifluoromethyl groups | Different positioning of amino group; varied reactivity |

Mécanisme D'action

The mechanism of action of 5-Iodo-2-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to target proteins and enzymes . These interactions can modulate various biological processes, including enzyme inhibition and receptor activation .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Iodo-2-(trifluoromethyl)benzonitrile: This compound is similar in structure but has a trifluoromethyl group instead of a trifluoromethoxy group.

5-Iodo-2-(trifluoromethyl)benzonitrile: Another similar compound with a trifluoromethyl group at the 2-position.

Uniqueness

5-Iodo-2-(trifluoromethoxy)benzonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its trifluoromethyl counterparts .

Activité Biologique

Overview

5-Iodo-2-(trifluoromethoxy)benzonitrile, with the chemical formula C8H3F3INO, is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of iodine and trifluoromethoxy groups, which significantly influence its pharmacological properties.

- Molecular Formula : C8H3F3INO

- CAS Number : 1806421-88-4

- Molecular Weight : 295.1 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly protein kinases. The presence of the trifluoromethoxy group enhances lipophilicity, facilitating better membrane permeability and interaction with intracellular targets. This compound may act as an inhibitor of various kinases involved in cellular signaling pathways, impacting processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have been shown to inhibit the growth of bacterial strains such as Mycobacterium tuberculosis and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways . The trifluoromethoxy group is believed to enhance the compound's ability to penetrate cellular membranes, allowing it to reach intracellular targets effectively.

Case Studies

- Inhibition of Protein Kinases : A study focusing on the structure-activity relationship (SAR) of halogenated benzonitriles revealed that this compound acts as a potent inhibitor of certain protein kinases involved in cancer progression. The inhibition was linked to its ability to mimic ATP, thereby blocking kinase activity .

- Antimicrobial Efficacy : Research conducted on various benzonitrile derivatives showed that those containing halogen substitutions exhibited enhanced antibacterial activity against Mycobacterium tuberculosis. The study highlighted the importance of substituent effects on biological activity .

Toxicity and Safety Profile

The toxicity profile of this compound is critical for its development as a therapeutic agent. Preliminary assessments indicate low acute toxicity; however, further studies are needed to fully understand its long-term effects and potential carcinogenicity .

| Toxicity Parameter | Value |

|---|---|

| Acute Toxicity | Low |

| Skin Irritation | Not Available |

| Eye Irritation | Not Available |

| Mutagenicity | No evidence found |

Propriétés

IUPAC Name |

5-iodo-2-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3INO/c9-8(10,11)14-7-2-1-6(12)3-5(7)4-13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJWNOZLGZDWKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C#N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.